7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Chemical Significance in Heterocyclic Compound Research
The 1,2,4-triazolo[1,5-a]pyrimidine core of this compound is a nitrogen-rich bicyclic system that has emerged as a privileged scaffold in medicinal chemistry. Its significance stems from three key attributes: (1) Isoelectronic similarity to purines , enabling interactions with enzymes and receptors evolved to recognize adenine or guanine derivatives; (2) Tunable physicochemical properties , as the TP scaffold offers multiple sites for functionalization while maintaining favorable logP and solubility profiles; and (3) Diverse biological targeting , with demonstrated activity against microtubules, dihydrofolate reductase, and microbial enzymes.
The specific substitution pattern in 7-[1-(3-Chlorophenoxy)ethyl]triazolo[1,5-a]pyrimidin-2-amine introduces structural novelty. The 2-amine group at position 2 of the TP ring may participate in hydrogen bonding with biological targets, as seen in TP-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Meanwhile, the 1-(3-chlorophenoxy)ethyl group at position 7 creates a chiral center—a feature shown to critically influence activity in related chlorophenoxypropionic acid derivatives.
Table 1: Comparative Bioactivity of Triazolopyrimidine Derivatives
This compound’s 3-chlorophenoxyethyl group diverges from conventional TP substitutions, potentially optimizing membrane permeability while retaining target affinity. The ethyl spacer may reduce steric hindrance compared to bulkier linkers, as evidenced by improved brain penetration in TP derivatives with short alkyl chains.
Historical Development of Triazolopyrimidine Derivatives
The TP scaffold traces its origins to early 20th-century heterocyclic chemistry, with Bulow and Haas first characterizing the core structure in the 1920s. Initial applications focused on dyestuffs and coordination chemistry, but the 1980s marked a turning point with the recognition of TP’s biological potential:
- 1980s–1990s : Exploration as purine mimics in antiviral agents
- Early 2000s : Development of TP-based microtubule stabilizers for neurodegenerative diseases
- 2010s : Optimization of TP inhibitors for antimalarial (PfDHODH) and antibacterial (DNA gyrase/DHFR) targets
A critical advancement was the discovery that TP derivatives could act as bioisosteres for N-acetyllysine in epigenetic targets, expanding their utility beyond nucleotide analog applications. The introduction of chlorophenoxy groups represents a more recent innovation, building on structure-activity relationship (SAR) studies from two domains:
- Chlorophenoxypropionic acid derivatives : Demonstrated stereoselective modulation of chloride ion channels
- Agrochemical TFMP derivatives : Showed enhanced bioactivity via trifluoromethyl-pyridine motifs
The fusion of these design elements in 7-[1-(3-Chlorophenoxy)ethyl]TP-2-amine exemplifies modern fragment-based drug design, merging pharmacophores from distinct structural lineages.
Role of Chlorophenoxy Moieties in Bioactive Molecules
The 3-chlorophenoxy group in this compound belongs to a class of aryl ether substituents known to confer three key advantages:
- Lipophilicity Modulation : Chlorine’s electronegativity (Pauling scale: 3.16) and moderate hydrophobicity (ClogP contribution: +0.71) help balance solubility and membrane permeability.
- Metabolic Stability : The para-chloro group resists oxidative metabolism compared to unsubstituted phenoxy groups.
- Target Interactions : Chlorine’s van der Waals radius (1.80 Å) enables optimal packing in hydrophobic binding pockets, as observed in TFMP-containing agrochemicals.
In the context of TP derivatives, the meta-chloro substitution (position 3) may offer steric advantages over para-substituted analogs. For example, in CPP derivatives, para-chlorophenoxy groups showed superior ion channel modulation compared to ortho-substituted variants. However, the ethyl spacer in this compound introduces conformational flexibility that could mitigate steric clashes associated with meta-substitution.
Chlorophenoxy SAR Insights from Related Systems
- Antimalarial TPs : A 4-CF₃-Ph group at position 7 improved PfDHODH inhibition 15-fold vs. unsubstituted analogs
- Antibacterial TPs : para-OMe-Ph at position 5 enhanced DNA gyrase binding via H-bonding with Tyr59
- Ion Channel Modulators : (S)-(-)-CPP enantiomers showed 2.3× greater chloride conductance blockade than (R)-(+)-forms
The 3-chlorophenoxyethyl group in this compound may synergize with the TP core’s hydrogen-bonding capacity (N2 amine) to create a dual pharmacophore system. This design strategy mirrors successful TP derivatives like CNDR-51657, where a 4-fluorobenzyl group combined with TP’s microtubule-stabilizing core yielded neuroprotective effects at 3 mg/kg.
Properties
IUPAC Name |
7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLDZKCQZUJJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 477865-76-2) is a novel compound within the triazolopyrimidine class that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula: C₁₃H₁₂ClN₅O
- Molecular Weight: 289.73 g/mol
- Melting Point: 211–213 °C
- CAS Number: 477865-76-2
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with chlorophenoxyethyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or one-pot reactions to enhance efficiency .
Antiproliferative Effects
Research has demonstrated that compounds in the triazolopyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of breast (MDA-MB-231 and MCF-7), colon, and lung cancer cells. The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Similar Triazolopyrimidine Derivative | MCF-7 | 17.83 |
| Similar Triazolopyrimidine Derivative | HEPG2 | TBD |
The biological activity of triazolopyrimidines like this compound appears to be multifaceted:
- Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis: Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Compounds have been observed to induce cell cycle arrest at various phases, which contributes to their antiproliferative effects .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their antiproliferative activity against different cancer cell lines. The results indicated that certain modifications significantly enhanced activity compared to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Another research effort focused on understanding the mechanisms through which these compounds exert their effects. This included molecular docking studies that provided insights into potential protein targets involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit potent anticancer properties. In particular, compounds similar to 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been studied for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the triazole ring could enhance cytotoxic activity against specific cancer types, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Neurological Applications
Recent investigations have focused on the potential of this compound as a selective inhibitor of sodium channels (NaV1.7), which are implicated in pain signaling pathways. By targeting NaV1.7, the compound may offer a novel approach to pain management without the side effects associated with traditional analgesics .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that threaten crop yields. Field trials demonstrated significant efficacy in suppressing weed growth while being safe for crops when applied at recommended dosages. This positions it as a potential alternative to conventional herbicides, which often have broader ecological impacts .
Data Tables
| Application Area | Specific Use | Efficacy/Findings |
|---|---|---|
| Medicinal | Anticancer | Inhibits tumor growth in cancer cell lines |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Neurological | Selective NaV1.7 inhibitor for pain relief | |
| Agricultural | Herbicidal | Effective weed control with crop safety |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of various triazole derivatives based on this compound. These derivatives were tested against breast and lung cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
Table 1: Substituent-Driven Structural and Property Comparisons
Key Observations :
- Chlorine vs. Fluorine: The 3-chlorophenoxy group offers a balance between stability and lipophilicity compared to fluorine, which may increase permeability but reduce metabolic stability .
- Methoxy Groups : Trimethoxyphenyl derivatives (e.g., 3n) demonstrate superior microtubule-targeting activity due to enhanced π-π stacking and hydrophobic interactions .
- Steric Effects: Bulkier substituents (e.g., 4-chloro-2-methylphenoxy) may reduce enzymatic degradation but limit target accessibility .
Table 2: Reported Bioactivity of Selected Analogs
Key Insights :
- The 3-chlorophenoxyethyl derivative’s bioactivity remains underexplored but is hypothesized to align with microtubule-targeting agents due to structural parallels with Compound 3n .
- Methoxy-substituted analogs show divergent applications: trimethoxyphenyl for anticancer activity , while 4-methoxyphenyl targets adenosine receptors .
Q & A
Basic: What are the common synthetic routes for 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
The synthesis typically involves forming the triazolo-pyrimidine core via cyclization reactions. A standard method includes reacting 1,2,4-triazol-5-amine derivatives with α,β-unsaturated ketones or chalcones under controlled conditions. For example, polar aprotic solvents (e.g., DMF or DMSO) are often used to enhance intermediate solubility, and catalysts like triethylamine may accelerate ring closure . Multi-step purification (e.g., column chromatography or recrystallization) is critical for isolating high-purity products .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. For instance, elevated temperatures (60–80°C) in ethanol or methanol promote cyclization efficiency, while polar aprotic solvents improve intermediate stability . Catalysts such as Pd/C or acidic/basic additives can enhance regioselectivity. Reaction monitoring via TLC or HPLC ensures timely termination to minimize side products .
Basic: What analytical techniques are used to confirm the compound’s structure?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in related triazolo-pyrimidine analogs . Complementary methods include:
- NMR spectroscopy : To assign proton and carbon environments (e.g., distinguishing triazole and pyrimidine protons).
- IR spectroscopy : For identifying functional groups like NH2 or C-Cl stretches.
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Advanced: How can researchers reconcile contradictory bioactivity data across studies?
Contradictions often arise from differences in substituent positioning or assay conditions. For example, 3-chlorophenoxy vs. 4-fluorophenyl substituents may alter binding affinity to target enzymes . Methodological adjustments, such as standardizing cell lines (e.g., HepG2 vs. HEK293) or normalizing enzyme concentrations, reduce variability. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents influencing activity .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (AutoDock, Schrödinger) models binding poses with targets like kinases or GPCRs. For instance, fluorophenyl groups may form halogen bonds with ATP-binding pockets . Molecular dynamics simulations assess binding stability under physiological conditions .
Basic: What in vitro assays are used for initial bioactivity screening?
- MTT assay : Measures cytotoxicity in cancer cell lines.
- Enzyme inhibition assays : Targets kinases or proteases using fluorogenic substrates.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
Advanced: How does this compound compare to structurally similar analogs in terms of efficacy?
Comparative studies highlight substituent effects. For example:
- 3-Chlorophenoxy group : Enhances lipophilicity and membrane permeability vs. 4-fluorostyryl analogs .
- Triazolo-pyrimidine core : Shows higher metabolic stability than pyrazolo-pyrimidine derivatives .
Quantitative SAR (QSAR) models can rank analogs based on logP, polar surface area, and binding energy .
Advanced: What strategies mitigate purification challenges for this compound?
Recrystallization from methanol or ethanol effectively removes hydrophobic impurities . For polar byproducts, gradient elution in column chromatography (e.g., EtOAc/hexane) improves separation . High-performance liquid chromatography (HPLC) with C18 columns resolves closely related isomers .
Basic: What are the primary biological targets under investigation?
Targets include:
- Kinases : CDK2, EGFR (due to triazolo-pyrimidine’s ATP-mimetic structure).
- Microbial enzymes : Dihydrofolate reductase (DHFR) in bacteria .
- Inflammatory mediators : COX-2 or TNF-α .
Advanced: How do solvent polarity and proticity influence synthesis outcomes?
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during cyclization, improving yields . Protic solvents (ethanol, water) may protonate amines, altering reaction pathways. For example, ethanol facilitates Michael additions but can hydrolyze sensitive intermediates . Solvent screening via Hansen solubility parameters optimizes compatibility with reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
